8-Chloro-5-methylquinoline-4-carboxylic acid

Catalog No.
S13697738
CAS No.
M.F
C11H8ClNO2
M. Wt
221.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-5-methylquinoline-4-carboxylic acid

Product Name

8-Chloro-5-methylquinoline-4-carboxylic acid

IUPAC Name

8-chloro-5-methylquinoline-4-carboxylic acid

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-8(12)10-9(6)7(11(14)15)4-5-13-10/h2-5H,1H3,(H,14,15)

InChI Key

YENNSRULKRHIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=NC2=C(C=C1)Cl)C(=O)O

8-Chloro-5-methylquinoline-4-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family, characterized by a quinoline core with a carboxylic acid group at the fourth position, a chlorine atom at the eighth position, and a methyl group at the fifth position. This compound exhibits unique chemical properties due to its structural features, making it a subject of interest in various fields of research, particularly in medicinal chemistry.

  • Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions, typically using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or aldehyde, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, facilitated by reagents such as halogens and organometallic compounds .

The synthesis of 8-chloro-5-methylquinoline-4-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Classical methods such as the Friedländer synthesis involve the condensation of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline scaffold.
  • Gould–Jacobs Reaction: This method involves cyclization reactions that utilize appropriate precursors under specific conditions to construct the quinoline structure.
  • Skraup Synthesis: Another classical approach that employs a variety of starting materials to synthesize quinoline derivatives .

These methods can be optimized for higher yields and purity in industrial settings.

8-Chloro-5-methylquinoline-4-carboxylic acid has potential applications in:

  • Pharmaceutical Development: Its derivatives are being explored for their antimicrobial and anticancer properties, making them candidates for drug development.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex molecules with potential biological activity.
  • Material Science: Quinoline derivatives are also investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions .

Several compounds share structural similarities with 8-chloro-5-methylquinoline-4-carboxylic acid. Here are some examples:

Compound NameStructural FeaturesUnique Properties
7-Chloro-8-methylquinoline-4-carboxylic acidChlorine at seventh positionExhibits strong antimicrobial activity
2-Chloro-6-methylquinoline-4-carboxylic acidChlorine at second positionKnown for its use in organic synthesis
8-HydroxyquinolineHydroxyl group at eighth positionNotable for its chelation properties
5-MethylquinolineMethyl group at fifth positionServes as a precursor for various synthetic pathways

The uniqueness of 8-chloro-5-methylquinoline-4-carboxylic acid lies in its specific positioning of chlorine and methyl groups on the quinoline ring, which may influence its biological activity and chemical reactivity compared to these similar compounds. Further research could elucidate its distinct properties and potential applications in medicinal chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

221.0243562 g/mol

Monoisotopic Mass

221.0243562 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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